CYM-5541 is a potent and selective allosteric agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P3). Unlike the endogenous ligand S1P or clinical-stage modulators like Fingolimod (FTY720), which activate multiple S1P receptor subtypes, CYM-5541 allows for the specific interrogation of S1P3-mediated signaling pathways. This selectivity is critical for researchers in fields such as cardiovascular physiology and neuroscience who need to isolate S1P3 function from the often-dominant effects of S1P1 activation.
Attempting to study S1P3 functions using non-selective agonists like Sphingosine-1-Phosphate (S1P) or Fingolimod (FTY720-P) introduces significant experimental confounders. These compounds potently activate S1P1, which mediates well-known systemic effects like lymphopenia and bradycardia. This makes it nearly impossible to attribute observed results specifically to S1P3 activation. For research requiring clear, publishable conclusions on S1P3's role in processes like cardiac conduction or neurotransmitter release, the use of a highly selective tool compound like CYM-5541 is non-negotiable to ensure data integrity and avoid misleading interpretations caused by off-target receptor activation.
Endogenous S1P activates S1P1–5 and may confound S1P3-specific pathway interpretation.
S1P1-selective agonists (e.g., CS-2100) do not provide S1P3 activation; not suitable for S1P3 probe studies.
Orthosteric agonists (S1P, FTY720-P) may not replicate allosteric binding profile or pathway bias.
CYM-5541 demonstrates exceptional functional selectivity for the S1P3 receptor, with a reported EC50 between 72 and 132 nM. Crucially, it displays no significant agonist activity at other S1P receptor subtypes, including S1P1 (EC50 > 10 µM), S1P2 (EC50 > 50 µM), S1P4 (EC50 > 50 µM), and S1P5 (EC50 > 25 µM). This profile contrasts sharply with non-selective agonists like FTY720-phosphate, which potently activates S1P1, S1P4, and S1P5 in addition to S1P3.
| Evidence Dimension | Receptor Agonist Potency (EC50) |
| Target Compound Data | 72-132 nM at S1P3; >10,000 nM at S1P1 |
| Comparator Or Baseline | Non-selective agonists (e.g., S1P, FTY720-P) which show potent, low nanomolar activity across multiple S1P subtypes. |
| Quantified Difference | At least a 75-fold greater potency for S1P3 compared to S1P1. |
| Conditions | In vitro ERK phosphorylation assay in stable CHO cell lines expressing human S1P receptors. |
This high degree of selectivity is the primary reason to procure CYM-5541, as it enables the definitive attribution of experimental outcomes to S1P3 activation, free from confounding off-target effects.
Unlike the endogenous orthosteric ligand S1P, CYM-5541 functions as an allosteric agonist. Radioligand binding assays demonstrated that CYM-5541 was unable to compete for the binding of radiolabeled S1P, indicating that it occupies a different chemical space within the S1P3 receptor's binding pocket. This allosteric site is believed to account for its high subtype selectivity within the highly similar S1P receptor family.
| Evidence Dimension | Receptor Binding Competition |
| Target Compound Data | Unable to displace [33P]S1P binding. |
| Comparator Or Baseline | Unlabeled ('cold') S1P, which competitively displaces [33P]S1P in a dose-dependent manner. |
| Quantified Difference | Qualitatively different binding mechanism (Allosteric vs. Orthosteric). |
| Conditions | Radioligand competition assay using CHO cells expressing human S1P3. |
Procuring an allosteric agonist provides a unique tool to explore biased signaling and receptor pharmacology that is not possible with orthosteric ligands, enabling novel experimental designs.
While noted to have low aqueous solubility, CYM-5541 has a well-defined solubility profile in common laboratory solvents, ensuring reliable and reproducible preparation of stock solutions. Technical datasheets specify maximum solubility concentrations of 100 mM in DMSO and 50 mM in ethanol. This practical handling information is crucial for accurate dosing and preventing compound precipitation in experimental assays, a common source of failed experiments.
| Evidence Dimension | Solubility in Common Solvents |
| Target Compound Data | 100 mM in DMSO; 50 mM in Ethanol. |
| Comparator Or Baseline | Undefined or poorly characterized solubility of other research compounds. |
| Quantified Difference | Provides a quantitative ceiling for stock solution concentration. |
| Conditions | Standard laboratory conditions. |
This quantified processability data allows buyers to confidently prepare high-concentration stock solutions, ensuring experimental accuracy and preventing material waste.
For researchers investigating the distinct roles of S1P receptor subtypes in cardiac function, CYM-5541 is the appropriate tool. Its selectivity allows for the specific activation of S1P3-mediated pathways, such as RhoA activation, without the confounding effects of S1P1 or S1P2. This is essential for studies aiming to delineate the mechanisms of S1P-mediated cardioprotection.
In neuroscience, where multiple S1P receptors are expressed on neurons and glia, CYM-5541 enables the specific study of S1P3. For instance, it can be used to confirm the role of S1P3 in modulating glutamate release from cortical nerve terminals, an effect that would be obscured by using non-selective agonists that also target S1P1.
As a validated allosteric agonist, CYM-5541 serves as an ideal reference compound in screening campaigns and pharmacological studies aimed at discovering novel allosteric or bitopic modulators of S1P3. Its distinct binding site allows for assays designed to find compounds that do not compete with the natural ligand, S1P.
Irritant